Cas no 923714-79-8 (6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide)

6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide is a synthetic organic compound featuring a pyridine-carboxamide core substituted with a chloro group at the 6-position and a 3,4-dimethoxyphenethyl moiety. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate or scaffold for bioactive molecules. The chloro and dimethoxy substituents enhance its reactivity and binding affinity, making it suitable for further derivatization or as a precursor in targeted synthesis. Its well-defined chemical properties and stability under standard conditions facilitate its use in controlled reactions. The compound is typically characterized by high purity and consistent performance in research applications.
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide structure
923714-79-8 structure
Product name:6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide
CAS No:923714-79-8
MF:C16H17ClN2O3
Molecular Weight:320.770783185959
CID:5682015
PubChem ID:9246052

6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • AKOS016840240
    • 923714-79-8
    • 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide
    • Z26704649
    • EN300-26586018
    • インチ: 1S/C16H17ClN2O3/c1-21-13-5-3-11(9-14(13)22-2)7-8-18-16(20)12-4-6-15(17)19-10-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,20)
    • InChIKey: KFMXQCMRVZKKMK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(NCCC1C=CC(=C(C=1)OC)OC)=O

計算された属性

  • 精确分子量: 320.0927701g/mol
  • 同位素质量: 320.0927701g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 356
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 60.4Ų

6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26586018-10g
923714-79-8 90%
10g
$1778.0 2023-09-13
Enamine
EN300-26586018-1g
923714-79-8 90%
1g
$414.0 2023-09-13
Enamine
EN300-26586018-5g
923714-79-8 90%
5g
$1199.0 2023-09-13
Enamine
EN300-26586018-0.05g
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide
923714-79-8 95.0%
0.05g
$348.0 2025-03-20
Enamine
EN300-26586018-0.25g
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide
923714-79-8 95.0%
0.25g
$381.0 2025-03-20
Enamine
EN300-26586018-0.1g
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide
923714-79-8 95.0%
0.1g
$364.0 2025-03-20
Enamine
EN300-26586018-5.0g
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide
923714-79-8 95.0%
5.0g
$1199.0 2025-03-20
Enamine
EN300-26586018-2.5g
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide
923714-79-8 95.0%
2.5g
$810.0 2025-03-20
Enamine
EN300-26586018-0.5g
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide
923714-79-8 95.0%
0.5g
$397.0 2025-03-20
Enamine
EN300-26586018-1.0g
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide
923714-79-8 95.0%
1.0g
$414.0 2025-03-20

6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide 関連文献

6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamideに関する追加情報

6-Chloro-N-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine-3-carboxamide: A Comprehensive Overview

The compound with CAS No. 923714-79-8, commonly referred to as 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural properties and promising biological activities. In this article, we delve into the details of its structure, synthesis, applications, and the latest research findings.

6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide is a derivative of pyridine, a six-membered aromatic heterocycle with nitrogen at the 1-position. The molecule features a chlorine atom at the 6-position of the pyridine ring, which contributes to its electronic properties and reactivity. The substituent at the 3-position is an N-[2-(3,4-dimethoxyphenyl)ethyl] group, which introduces additional complexity and functionality to the molecule. This group consists of a methylene bridge connecting the pyridine ring to a 3,4-dimethoxyphenyl moiety. The presence of two methoxy groups on the phenyl ring enhances the molecule's solubility and may play a role in its pharmacokinetic properties.

The synthesis of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide involves a series of well-established organic reactions. The starting material is typically 6-chloropyridine-3-carboxylic acid, which undergoes amide formation with an appropriate amine derivative. The amine used in this case is derived from 2-(3,4-dimethoxyphenyl)ethanol through dehydrogenation or other suitable methods. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as column chromatography or recrystallization are employed to isolate the compound in its pure form.

Recent studies have highlighted the potential of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide in drug discovery and development. Its unique structure endows it with bioactive properties that make it a promising candidate for targeting various diseases. For instance, research has shown that this compound exhibits potent anti-inflammatory and antioxidant activities, which could be harnessed for developing novel therapeutic agents. Additionally, its ability to modulate cellular signaling pathways makes it a valuable tool in studying complex biological systems.

In terms of applications beyond pharmacology, 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide has shown promise in materials science. Its aromatic structure and functional groups make it suitable for use in designing advanced materials such as sensors or catalysts. Recent advancements in nanotechnology have also explored its potential as a building block for constructing nanostructured materials with tailored properties.

The environmental impact of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide is another area of growing interest. Researchers are investigating its biodegradation patterns and toxicity profiles to ensure its safe use in industrial and medical applications. Preliminary studies suggest that the compound undergoes efficient biodegradation under aerobic conditions, minimizing its environmental footprint.

In conclusion, 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide (CAS No. 923714-79-8) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play a significant role in advancing science and technology.

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